molecular formula C12H26ClN3O2 B14685248 1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-21-4

1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14685248
CAS No.: 24269-21-4
M. Wt: 279.81 g/mol
InChI Key: QIYKFFWPDRSRML-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a dimethylaminoethyl group, and an isopropyl ester, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the reaction of piperazine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions are conducted under controlled temperatures and pH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylaminoethyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, methyl ester
  • 1-Piperazinecarboxylic acid, butyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(dimethylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific structural features, such as the dimethylaminoethyl group and isopropyl ester. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

24269-21-4

Molecular Formula

C12H26ClN3O2

Molecular Weight

279.81 g/mol

IUPAC Name

propan-2-yl 4-[2-(dimethylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H25N3O2.ClH/c1-11(2)17-12(16)15-9-7-14(8-10-15)6-5-13(3)4;/h11H,5-10H2,1-4H3;1H

InChI Key

QIYKFFWPDRSRML-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)CCN(C)C.Cl

Origin of Product

United States

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